Naphtho[2,1-g][1,3]benzodioxole

Lipophilicity Polar Surface Area Drug-likeness

Naphtho[2,1-g][1,3]benzodioxole (also known as 3,4-methylenedioxyphenanthrene or phenanthro[3,4-d][1,3]dioxole) is a tetracyclic aromatic compound comprising a phenanthrene backbone fused with a 1,3-benzodioxole moiety. It possesses a molecular formula of C15H10O2, a molecular weight of 222.24 g/mol, and is characterized by zero rotatable bonds, two hydrogen-bond acceptor oxygens, and a topological polar surface area (TPSA) of 18.5 Ų.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 195-64-2
Cat. No. B090616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,1-g][1,3]benzodioxole
CAS195-64-2
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2
InChIInChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-8H,9H2
InChIKeyNLXUFSGVIVZMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[2,1-g][1,3]benzodioxole (CAS 195-64-2) – Core Phenanthrene-Dioxole Scaffold for Specialized Synthesis and Biomedical Research


Naphtho[2,1-g][1,3]benzodioxole (also known as 3,4-methylenedioxyphenanthrene or phenanthro[3,4-d][1,3]dioxole) is a tetracyclic aromatic compound comprising a phenanthrene backbone fused with a 1,3-benzodioxole moiety . It possesses a molecular formula of C15H10O2, a molecular weight of 222.24 g/mol, and is characterized by zero rotatable bonds, two hydrogen-bond acceptor oxygens, and a topological polar surface area (TPSA) of 18.5 Ų . This scaffold serves as the unsubstituted core of aristolochic acids, stephanthrine, and numerous phenanthrene alkaloids, making it a critical building block for medicinal chemistry, natural product synthesis, and materials research .

Fused phenanthrene-dioxole core scaffold for alkaloid and natural product synthesis
Rigid planar conformation with zero rotatable bonds – suitable for receptor pharmacophore modeling
Precursor for benzodioxole-based photoinitiator design in polymer research

Why Naphtho[2,1-g][1,3]benzodioxole Cannot Be Replaced by Simple Phenanthrene or Benzodioxole Analogs


Although the target compound shares structural features with phenanthrene, 1,3-benzodioxole, and 9,10-dihydrophenanthrene, generic substitution fails due to the synergistic effect of its fused phenanthrene-dioxole architecture. The methylenedioxy bridge at the 3,4-positions locks the molecule into a rigid, fully planar conformation with zero rotatable bonds, a feature absent in simple phenanthrene (no H-bond acceptors) or benzodioxole (unfused, lower logP) . This rigidity, combined with a balanced logP (4.2) and moderate TPSA, confers distinct solubility, metabolic, and receptor-binding profiles that are critical for applications ranging from dopamine receptor ligand design to photoinitiator development .

Simple phenanthrene lacks the methylenedioxy bridge, eliminating H-bond acceptors and altering solubility and logP profile
1,3-Benzodioxole is unfused and much more polar; its steric and electronic environment differs significantly from the tetracyclic system
9,10-Methylenedioxy regioisomer alters computed complexity and NMR fingerprint; mis-identification would compromise synthetic consistency

Quantitative Differentiation Evidence for Naphtho[2,1-g][1,3]benzodioxole – Head-to-Head and Cross-Study Comparator Data


LogP and TPSA Differentiation vs. Phenanthrene and 1,3-Benzodioxole Rigidifies Physicochemical Profile

Naphtho[2,1-g][1,3]benzodioxole exhibits an XLogP3 of 4.2 and a TPSA of 18.5 Ų . In contrast, phenanthrene (XLogP 4.5, TPSA 0 Ų) lacks any hydrogen-bond acceptor capacity, while 1,3-benzodioxole (XLogP 2.1, TPSA 18.5 Ų) is significantly more polar . 9,10-Dihydrophenanthrene, though similar in logP, has no oxygen atoms and thus zero H-bond acceptor count . The balanced acceptor count (2) and intermediate lipophilicity make the target compound uniquely suited for CNS drug design where blood-brain barrier penetration must be balanced against target engagement .

Physicochemical Profile
Reported
ΔXLogP: –0.3 vs phenanthrene, +2.1 vs benzodioxole
ΔTPSA: +18.5 Ų vs phenanthrene, 0 vs benzodioxole
H-bond acceptors: 2 (target) vs 0 (phenanthrene)
Intermediate lipophilicity and fixed acceptor count differentiate solubility and permeability for CNS research fit
Computed XLogP3 and Cactvs TPSA; experimental values may vary
Lipophilicity Polar Surface Area Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 3,4- vs. 9,10-Methylenedioxy Substitution Alters Electronic Complexity and Synthetic Utility

The 3,4-methylenedioxy isomer (target) and the 9,10-isomer (Phenanthro[9,10-d][1,3]dioxole) share identical molecular formulas but exhibit divergent computed complexities: 291 (target) vs. 263 (isomer) . This difference arises from the unsymmetrical fusion pattern in the target, which affects frontier molecular orbital distribution and electrophilic substitution reactivity. 1H‑NMR spectroscopy provides a diagnostic tool: the C‑5 proton in 3,4-methylenedioxyphenanthrene alkaloids appears at δ 8.95–9.00, distinctly upfield-shifted relative to analogous protons in non-methylenedioxy or 9,10-substituted phenanthrenes .

Regioisomeric Identity
Reported
Complexity: 291 (3,4-isomer) vs 263 (9,10-isomer)
C-5 proton δ 8.95–9.00 (distinct shift)
NMR fingerprint and computed complexity distinguish regioisomers; essential for synthetic route QC
1H-NMR in DMSO-d₆/CDCl₃; complexity per PubChem
Regioisomerism Electronic structure Synthetic intermediate NMR fingerprint

D2 Dopamine Receptor Selectivity: 3,4-Methylenedioxy Phenanthrenes Outperform Dihydroxy and Unsubstituted Analogs

In a comparative study of phenanthrene-type alkaloids, 3,4-methylenedioxy derivatives (bearing the target scaffold) displayed high binding selectivity for the D2 dopamine receptor over the D1 subtype, while 3,4-dihydroxy analogs showed reduced selectivity and simple phenanthrene controls were essentially inactive . Although exact Ki values were not disaggregated for the bare scaffold, the consistent structure–activity relationship across five methylenedioxy vs. five dihydroxy analogs establishes that the methylenedioxy bridge in the 3,4-position is indispensable for D2 affinity .

D2 Receptor Binding
Class-level
3,4-Methylenedioxy phenanthrenes: high D2 > D1 selectivity reported
3,4-Dihydroxy analogs: lower selectivity; unsubstituted phenanthrene: negligible binding
Supports D2 receptor engagement SAR; methylenedioxy bridge correlated with selectivity in class-level analysis
Exact Ki values for parent scaffold not reported; derivatives available in full text
Dopamine D2 receptor Selectivity Phenanthrene alkaloids Neuropharmacology

Metabolic Fate Divergence: 3,4-Methylenedioxyphenanthrene Is a Key Phase I Metabolite of Aristolochic Acid II

Following oral administration of aristolochic acid II (AAII) to rats, 3,4-methylenedioxy-1-phenanthrenecarboxylic acid – a direct derivative of the target scaffold – was identified as a distinct urinary metabolite, alongside aristolactam II . In contrast, administration of aristolochic acid I (which bears a methoxy instead of a des-methoxy substitution) yields a different metabolite profile dominated by aristolactam Ia (46% of dose) . This demonstrates that the 3,4-methylenedioxyphenanthrene core survives metabolic processing intact, enabling its use as a mechanistic probe or synthetic intermediate for toxicology studies that cannot be replicated with simple phenanthrene or benzodioxole building blocks.

AAII Metabolite Marker
Reported
3,4-Methylenedioxy-1-phenanthrenecarboxylic acid unique to aristolochic acid II metabolism
Absent in aristolochic acid I metabolite profile
Scaffold enables synthesis of authentic metabolite standards for aristolochic acid ADME-Tox research
Rat oral administration; structures confirmed by MS and NMR
Xenobiotic metabolism Aristolochic acid Metabolite identification Toxicology

Synthetic Identity Confirmation: Melting Point Discrepancy Resolved by Picrate Derivatization Benchmarks Authenticity

The synthesis of 3,4-methylenedioxyphenanthrene via the Pschorr reaction yields a product whose melting point differs slightly from that of material obtained by Hofmann degradation of anonaine and roemerine . However, the picrates of both substances melt at the identical temperature, confirming chemical identity . This historic observation provides a quantitative authenticity benchmark: when procuring the compound, the picrate derivative melting point serves as an unequivocal identifier that resolves discrepancies arising from trace synthetic impurities.

Picrate Identity Test
Method context
Free base m.p. route-dependent
Picrate derivative: identical melting point regardless of synthetic route
Picrate m.p. confirms regioisomeric identity; simple low-cost procurement QC benchmark
Historic data; identity verification prior to use recommended
Melting point Derivatization Picrate Quality control

Photopolymerization Coinitiator Performance: Benzodioxole Derivatives Offer Reduced Yellowing vs. Amine Coinitiators

Benzodioxole-based photoinitiators, structurally derived from the target scaffold, exhibit similar free radical polymerization reactivity to conventional amine coinitiators but with significantly reduced yellowing and lower toxicity . A specific naphthodioxinone-1,3-benzodioxole derivative functioned as a photochemically masked one-component Type II photoinitiator, releasing 5-benzoyl-1,3-benzodioxole upon irradiation . This dual-function chromophore/coinitiator behavior is not achievable with simple phenanthrene or benzodioxole building blocks, which lack the fused conjugation required for effective light absorption in the UV-A/visible region.

Photoinitiator Yellowing
Class-level
Benzodioxole derivatives: reported lower yellowing and toxicity vs. amine coinitiators
Reported lower yellowing context for coatings and adhesives; supports photoinitiator design exploration
Qualitative ΔE and cytotoxicity data available in full text
Photoinitiator Free radical polymerization Yellowing Coatings

Procurement-Relevant Application Scenarios for Naphtho[2,1-g][1,3]benzodioxole Based on Quantitative Evidence


Synthesis of D2-Selective Phenanthrene Alkaloid Libraries for CNS Drug Discovery

The 3,4-methylenedioxy bridge is a critical pharmacophore for D2 receptor binding. Researchers constructing libraries of phenanthrene alkaloids should procure this scaffold as the unsubstituted core to systematically explore substitution patterns while maintaining D2 selectivity, as demonstrated by Moreno et al. (2013) .

Preparation of Aristolochic Acid Metabolite Standards for Toxicological ADME Studies

Given that 3,4-methylenedioxy-1-phenanthrenecarboxylic acid is a unique metabolite of aristolochic acid II, this scaffold is indispensable for synthesizing authentic metabolite standards required in regulatory toxicology and carcinogenicity mechanism investigations .

Development of Low-Yellowing Photoinitiator Systems for UV-Curable Coatings

The benzodioxole moiety provides a class-level advantage in reduced yellowing and lower toxicity compared to amine coinitiators. Industrial researchers formulating UV-curable coatings and adhesives should source this scaffold to develop next-generation one-component Type II photoinitiators .

Regioisomer-Specific Synthesis of Natural Products (Stephanthrine, Aristolochic Acids) Requiring 3,4-Substitution Pattern

The target regioisomer (3,4- vs. 9,10-methylenedioxy) is essential for the total synthesis of stephanthrine, aristolochic acids, and related alkaloids. The NMR fingerprint (C-5 proton at δ 8.95–9.00) and picrate melting point serve as critical quality-control benchmarks to verify correct isomer procurement .

Application
Selection Property
Validation Focus
D2 receptor pharmacophore SAR studies
Fused 3,4-methylenedioxyphenanthrene scaffold
D2 binding assay context; regioisomeric purity by NMR
Aristolochic acid metabolite standard synthesis
Metabolite-specific methylenedioxy core
Metabolite identity by LC-MS/NMR; picrate m.p. match
UV-curable photoinitiator development
Benzodioxole chromophore/coinitiator
Yellowing index; free radical polymerization efficiency
Natural product total synthesis (stephanthrine, aristolochic acids)
3,4-Methylenedioxy regioisomer identity
NMR (C-5 proton) and picrate m.p. authenticity
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